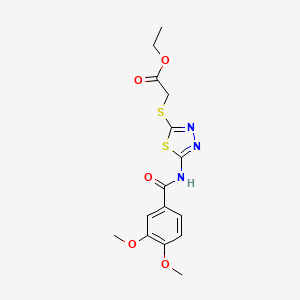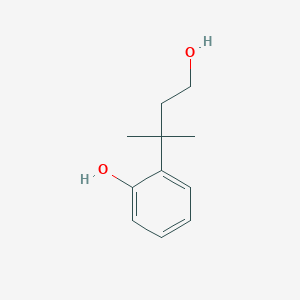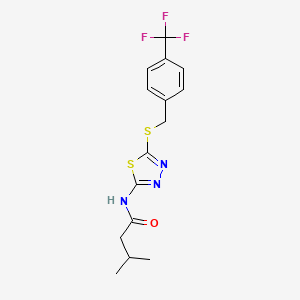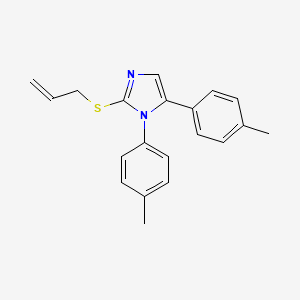![molecular formula C29H23NO4 B2860984 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid CAS No. 2230807-39-1](/img/structure/B2860984.png)
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with a structure similar to “2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid” are often used in the synthesis of peptides . The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group for amines in peptide synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a C-H Activation methodology . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of similar compounds often includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a bulky and lipophilic group .Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, which is often a key step in peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 2-Ethyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl]amino}butanoic acid is a solid at room temperature .科学的研究の応用
Fluorescence Probes Development
One significant application area is the development of novel fluorescence probes for detecting reactive oxygen species (ROS). For instance, derivatives such as HPF and APF have been synthesized to selectively detect highly reactive oxygen species like hydroxyl radical (·OH) and hypochlorite (−OCl). These probes can differentiate hROS from other ROS types and have shown utility in studying the roles of hROS and −OCl in biological and chemical systems (Setsukinai et al., 2003).
Catalytic Applications
Another application is in catalysis, where related compounds have been used as catalysts in chemical reactions. For example, palladium complexes of 1,2-bis(ditertbutylphosphinomethyl)benzene have been employed for the methoxycarbonylation of alkynes, yielding products like methyl cinnamate and dimethyl adipate through a cascade of reactions (Magro et al., 2010).
Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs). These compounds facilitate the creation of homogeneous aqueous CNT dispersions under physiological conditions, opening avenues for the application of CNTs in various fields (Cousins et al., 2009).
Synthesis and Structural Analysis
Research has also focused on the synthesis and crystal structure determination of compounds related to 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid. These studies provide insights into the chemical behavior and potential reactivity of such compounds, informing their application in more specialized areas like drug design and material science (Zhao et al., 2010).
Enzyme-Activated Surfactants
Moreover, enzyme-activated surfactants based on N-fluorenyl-9-methoxycarbonyl-protected amino acids have been developed for the dispersion of carbon nanotubes. These surfactants are designed to activate and disperse CNTs in aqueous solutions upon the introduction of specific enzymes, highlighting a novel approach to manipulating nanomaterials for research and industrial applications (Cousins et al., 2009).
作用機序
Target of Action
The primary targets of “2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid” are currently unknown. This compound is structurally similar to other fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are typically used in peptide synthesis . .
Mode of Action
As an Fmoc amino acid derivative, it may interact with proteins or enzymes in a similar manner to other compounds in this class . .
Biochemical Pathways
Fmoc amino acids are often used in the synthesis of peptides, suggesting that this compound may play a role in protein synthesis or modification .
Pharmacokinetics
These compounds are typically stable at room temperature , suggesting good stability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and activity. For instance, Fmoc amino acids are generally stable at room temperature , suggesting that this compound may also exhibit good stability under these conditions.
Safety and Hazards
特性
IUPAC Name |
2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)26-15-6-1-10-21(26)20-9-7-8-19(16-20)17-30-29(33)34-18-27-24-13-4-2-11-22(24)23-12-3-5-14-25(23)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHUUEKWOBHCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C5=CC=CC=C5C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2860907.png)

![2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole](/img/structure/B2860910.png)
![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2860912.png)
![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860914.png)

![2-[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2860918.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2860920.png)
![(Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860921.png)
